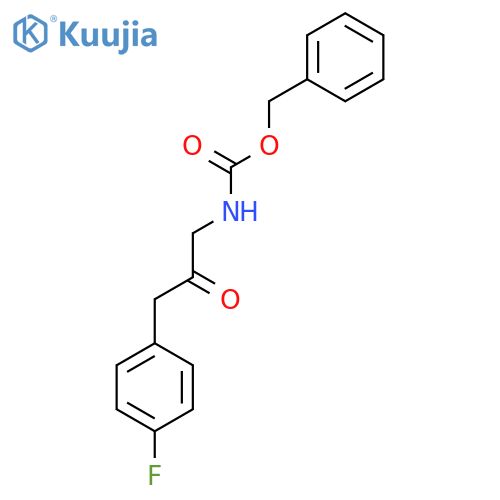

Cas no 500366-49-4 (benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate)

500366-49-4 structure

商品名:benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate

benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate

-

- インチ: 1S/C17H16FNO3/c18-15-8-6-13(7-9-15)10-16(20)11-19-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,19,21)

- InChIKey: RIVQERLCKPQBCY-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CC(CNC(=O)OCC1C=CC=CC=1)=O

benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290501-5g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 5g |

$2028.0 | 2023-09-08 | ||

| Enamine | EN300-28290501-1g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 1g |

$699.0 | 2023-09-08 | ||

| Enamine | EN300-28290501-10g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 10g |

$3007.0 | 2023-09-08 | ||

| Enamine | EN300-28290501-0.25g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-28290501-1.0g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-28290501-2.5g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-28290501-0.1g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-28290501-5.0g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-28290501-10.0g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-28290501-0.05g |

benzyl N-[3-(4-fluorophenyl)-2-oxopropyl]carbamate |

500366-49-4 | 95.0% | 0.05g |

$587.0 | 2025-03-19 |

benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

500366-49-4 (benzyl N-3-(4-fluorophenyl)-2-oxopropylcarbamate) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬